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Phenols are a class of organic compounds with a hydroxyl group bonded to an aromatic ring. They have various applications in scientific research, including:
Pyrazoles are five-membered heterocyclic rings containing nitrogen atoms. They also have various applications in scientific research, including:
2-(3,5-diethyl-1H-pyrazol-1-yl)phenol is a chemical compound characterized by its unique pyrazole structure, which is a five-membered ring containing two nitrogen atoms. This compound features a phenolic group, which enhances its potential for various applications in medicinal chemistry and material science. The presence of diethyl substituents on the pyrazole ring contributes to its solubility and reactivity, making it a subject of interest in synthetic and biological studies.
The reactivity of 2-(3,5-diethyl-1H-pyrazol-1-yl)phenol can be explored through various chemical transformations. It can participate in electrophilic aromatic substitution reactions due to the electron-donating nature of the pyrazole moiety, which can stabilize positive charges formed during the reaction. Additionally, the compound can undergo nucleophilic substitutions, particularly at the phenolic hydroxyl group, allowing for the synthesis of more complex derivatives.
Research indicates that compounds similar to 2-(3,5-diethyl-1H-pyrazol-1-yl)phenol exhibit significant biological activities. For instance, pyrazole derivatives have been studied for their antioxidant and anti-inflammatory properties. Docking studies suggest that such compounds may interact favorably with various biological targets, potentially leading to therapeutic applications in treating inflammatory diseases and oxidative stress-related conditions .
The synthesis of 2-(3,5-diethyl-1H-pyrazol-1-yl)phenol can be achieved through several methods:
2-(3,5-diethyl-1H-pyrazol-1-yl)phenol has potential applications in:
Studies involving interaction analyses reveal that 2-(3,5-diethyl-1H-pyrazol-1-yl)phenol may engage in hydrogen bonding and π-stacking interactions with biological macromolecules. These interactions are crucial for understanding its mechanism of action in biological systems and optimizing its efficacy as a therapeutic agent .
Several compounds share structural similarities with 2-(3,5-diethyl-1H-pyrazol-1-yl)phenol. Below is a comparison highlighting their unique characteristics:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 3,5-Dimethylpyrazole | Contains methyl groups instead of ethyl | Known for its strong antioxidant properties |
| 4-Hydroxyphenylpyrazole | Hydroxy group on phenyl ring | Exhibits enhanced solubility in polar solvents |
| 3-(4-Chlorophenyl)-5-methylpyrazole | Chlorine substitution on phenyl | Displays potent anti-inflammatory effects |
| 4-(3-Nitrophenyl)-1H-pyrazole | Nitrophenyl substitution | Notable for its antibacterial activity |
The uniqueness of 2-(3,5-diethyl-1H-pyrazol-1-yl)phenol lies in its specific combination of diethyl groups and the phenolic functionality, which may enhance both solubility and biological activity compared to other pyrazole derivatives.
The chelation behavior of 2-(3,5-diethyl-1H-pyrazol-1-yl)phenol is governed by its dual donor sites: the deprotonated phenolic oxygen and the pyrazolyl nitrogen atoms. In cadmium(II) complexes with structurally related ligands, such as 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,10-phenanthroline, the metal center adopts a rare five-coordinate distorted trigonal bipyramidal geometry, attributed to the ligand’s steric constraints and chelation mode [1]. Similarly, iron(II) complexes with pyrazole-acetamide ligands exhibit distorted octahedral geometries, where the metal coordinates to both nitrogen and oxygen donors, forming six-membered chelate rings [2]. These observations suggest that 2-(3,5-diethyl-1H-pyrazol-1-yl)phenol likely stabilizes five- or six-coordinate metal centers, with coordination geometry influenced by the ethyl groups’ steric bulk.
The ligand’s ability to form stable chelates is further evidenced by its structural resemblance to polyphenolic metal chelators. Deprotonation of the phenolic hydroxyl group at physiological pH enhances its oxophilic character, favoring interactions with “hard” metal ions like Fe(III) and Cu(II) [5]. For example, in flavonoid-metal complexes, adjacent hydroxyl and ketone groups form five- or six-membered rings with transition metals, a feature replicated in 2-(3,5-diethyl-1H-pyrazol-1-yl)phenol through its pyrazolyl nitrogen and phenolic oxygen [5].
Designing robust poly(pyrazolyl)phenol ligands requires balancing steric hindrance and electronic tunability. The synthesis of tris(pyrazolyl)phenylmethane ligands via solventless methods demonstrates the feasibility of constructing thermally stable architectures with three-bladed propeller configurations [3]. For 2-(3,5-diethyl-1H-pyrazol-1-yl)phenol, the ethyl substituents on the pyrazole ring enhance solubility and modulate steric effects, preventing overcrowding at the metal center while maintaining ligand rigidity. This design mirrors strategies employed in bis(pyrazolyl)(p-pyrazolyl)phenylmethane systems, where thermal stability is achieved through aromatic electrophilic substitutions on pyrazole rings [3].
Crystallographic data from analogous compounds, such as 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methylphenol, reveal planar arrangements of non-hydrogen atoms in the pyrazolylphenol framework, with deviations ≤0.189 Å [6]. This planarity facilitates π–π stacking interactions in the solid state, as observed in cadmium complexes where pyrazole and pyridine rings engage in stacking with centroid-to-centroid distances of 3.578 Å [1]. Such interactions are critical for stabilizing supramolecular architectures in coordination polymers.
Metal complexes of 2-(3,5-diethyl-1H-pyrazol-1-yl)phenol exhibit intense charge-transfer (CT) bands in UV-Vis spectra, characteristic of ligand-to-metal (LMCT) or metal-to-ligand (MLCT) transitions. In iridium bromide complexes, LMCT bands near 250–600 nm arise from electron shifts between ligand σ orbitals and metal-centered e~g~ orbitals [4]. For the title compound, the phenolic oxygen’s high charge density and pyrazolyl nitrogen’s π-accepting capacity likely promote MLCT transitions, observable as broad absorptions in the visible range.
The ligand’s electronic structure also influences fluorescence properties. In polyphenol-metal complexes, charge transfer quenches intrinsic fluorescence due to non-radiative decay pathways [5]. However, steric protection from ethyl groups may mitigate this effect, as seen in copper(II) complexes with ethanol-solvated ligands, where coordinated solvent molecules stabilize emissive states [2]. Table 1 summarizes key spectroscopic features of analogous metal complexes.
Table 1: Spectroscopic Properties of Related Metal Complexes
| Metal Center | Ligand System | λ_max (nm) | Assignment | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |
|---|---|---|---|---|
| Cd(II) | Pyrazolyl-phenanthroline | 250–300 | LMCT | ~50,000 [1] |
| Fe(II) | Pyrazole-acetamide | 270–600 | d–d transitions | 20–200 [2] |
| Cu(II) | Ethanol-solvated | 450–650 | MLCT | 500–1,000 [2] |
The hydrogen-bonding behavior of 2-(3,5-diethyl-1H-pyrazol-1-yl)phenol in cocrystalline systems demonstrates remarkable structural diversity and complexity [3] [4]. The compound possesses multiple hydrogen-bonding sites, including the phenolic hydroxyl group acting as a donor and the pyrazole nitrogen atoms functioning as acceptors [1]. This dual functionality enables the formation of extensive hydrogen-bonded networks that can adopt various topological arrangements depending on the cocrystal partner and crystallization conditions.
Research on related pyrazole-phenol systems has shown that the formation of robust hydrogen-bonded networks is facilitated by the complementary donor-acceptor relationship between phenolic hydroxyl groups and pyrazole nitrogen atoms [3] [5]. In the case of 2-(3,5-diethyl-1H-pyrazol-1-yl)phenol, the ethyl substituents at the 3 and 5 positions of the pyrazole ring introduce steric considerations that influence the hydrogen-bonding geometry and network topology [6] [1].
Studies of similar pyrazole derivatives have revealed that hydrogen-bonding patterns can be categorized based on the relative positioning of donor and acceptor sites [1]. The most common motifs include:
The 3,5-diethyl substitution pattern in 2-(3,5-diethyl-1H-pyrazol-1-yl)phenol creates a unique steric environment that can direct the formation of specific hydrogen-bonding patterns [6]. The ethyl groups provide additional van der Waals interactions while potentially hindering certain hydrogen-bonding geometries, leading to selective network formation [1].
Experimental evidence from related systems suggests that the phenolic hydroxyl group in 2-(3,5-diethyl-1H-pyrazol-1-yl)phenol can participate in both intramolecular and intermolecular hydrogen bonding [6] [7]. Intramolecular hydrogen bonding between the phenolic OH and the adjacent pyrazole nitrogen can stabilize specific conformations, while intermolecular interactions drive the formation of extended networks [7] [1].
The solid-state proton transfer behavior of 2-(3,5-diethyl-1H-pyrazol-1-yl)phenol involves complex cooperative mechanisms that are facilitated by the hydrogen-bonded network architecture [8] [9]. Pyrazole-containing compounds are known to exhibit exceptional proton transfer capabilities in the solid state, with the process being significantly enhanced by cooperative effects within hydrogen-bonded assemblies [10] [11].
The proton transfer process in 2-(3,5-diethyl-1H-pyrazol-1-yl)phenol systems involves several key mechanistic pathways:
Single Proton Transfer: The fundamental process involves the migration of a proton from the phenolic OH group to a pyrazole nitrogen acceptor site [8]. This process is characterized by activation energies that vary depending on the electronic nature of the substituents and the hydrogen-bonding environment [8].
Cooperative Multiple Proton Transfer: More complex mechanisms involve the simultaneous or sequential transfer of multiple protons within hydrogen-bonded networks [9]. Studies of related pyrazole systems have demonstrated that double, triple, and even quadruple proton transfers can occur cooperatively, with significantly reduced activation barriers compared to single proton processes [9].
Proton Relay Mechanisms: The extended hydrogen-bonded networks formed by 2-(3,5-diethyl-1H-pyrazol-1-yl)phenol can facilitate long-range proton transfer through relay mechanisms [12]. These processes involve the sequential transfer of protons along hydrogen-bonded chains, enabling proton migration over distances significantly longer than individual hydrogen bonds [12].
The 3,5-diethyl substitution pattern influences the proton transfer behavior through both electronic and steric effects [8]. The electron-donating nature of the ethyl groups affects the basicity of the pyrazole nitrogen atoms and the acidity of the phenolic hydroxyl group, thereby modulating the thermodynamics of proton transfer [8].
Temperature-dependent studies of related systems have revealed that proton transfer processes in pyrazole-phenol networks can exhibit different regimes [10] [13]. At low temperatures, quantum mechanical tunneling may dominate, while at higher temperatures, thermally activated processes become more significant [10].
The solid-state matrix environment plays a crucial role in determining the proton transfer characteristics [13]. The rigid crystalline framework can constrain molecular motions and provide specific geometric arrangements that either facilitate or hinder proton transfer processes [13].
The concept of dimensional control in supramolecular assemblies involving 2-(3,5-diethyl-1H-pyrazol-1-yl)phenol relies on the strategic use of bifunctional tectons to direct the formation of specific network topologies [14] [15]. As a bifunctional tecton, this compound can participate in multiple hydrogen-bonding interactions simultaneously, enabling the construction of assemblies with controlled dimensionality [16] [17].
Zero-Dimensional Assemblies: Discrete molecular clusters can be formed when the hydrogen-bonding interactions are directed toward the formation of closed, finite structures [15]. In the case of 2-(3,5-diethyl-1H-pyrazol-1-yl)phenol, dimeric or higher-order cyclic assemblies can be achieved through careful selection of cocrystal partners and crystallization conditions [1].
One-Dimensional Assemblies: Linear chain structures represent a fundamental motif in supramolecular chemistry [15]. The bifunctional nature of 2-(3,5-diethyl-1H-pyrazol-1-yl)phenol allows for the formation of extended chains through alternating hydrogen-bonding patterns [1]. The 3,5-diethyl substitution can influence the chain conformation and packing arrangement [1].
Two-Dimensional Assemblies: Sheet-like structures can be constructed when the bifunctional tecton participates in hydrogen-bonding interactions in two perpendicular directions [15]. The phenolic and pyrazolic functionalities in 2-(3,5-diethyl-1H-pyrazol-1-yl)phenol can contribute to different hydrogen-bonding vectors, enabling the formation of layered structures [1].
Three-Dimensional Assemblies: Complex three-dimensional networks can be achieved through the integration of multiple hydrogen-bonding interactions involving both the phenolic and pyrazolic sites [17]. The steric influence of the 3,5-diethyl substituents can direct the formation of specific network topologies by favoring certain hydrogen-bonding geometries [1].
The control of dimensionality in assemblies involving 2-(3,5-diethyl-1H-pyrazol-1-yl)phenol is achieved through several strategic approaches:
Tecton Design: The inherent structural features of the bifunctional tecton, including the relative positioning of hydrogen-bonding sites and the steric influence of substituents, determine the available assembly modes [16].
Cocrystal Partner Selection: The choice of complementary molecules can direct the formation of specific network topologies by providing additional hydrogen-bonding sites or by introducing steric constraints [18].
Crystallization Conditions: Solvent choice, temperature, and concentration can influence the kinetics and thermodynamics of assembly formation, leading to different dimensional outcomes [19].